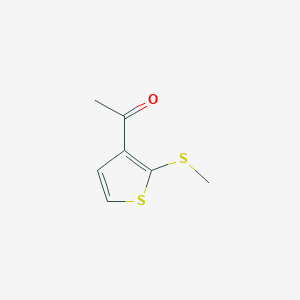

1-(2-(Methylthio)thiophen-3-yl)ethan-1-one

Description

1-(2-(Methylthio)thiophen-3-yl)ethan-1-one is a thiophene-derived ketone featuring a methylthio (-SCH₃) substituent at the 2-position of the thiophene ring. This compound is of interest due to its structural hybridity, combining the aromatic thiophene system with a sulfur-containing functional group, which may enhance electronic delocalization and influence reactivity.

Properties

Molecular Formula |

C7H8OS2 |

|---|---|

Molecular Weight |

172.3 g/mol |

IUPAC Name |

1-(2-methylsulfanylthiophen-3-yl)ethanone |

InChI |

InChI=1S/C7H8OS2/c1-5(8)6-3-4-10-7(6)9-2/h3-4H,1-2H3 |

InChI Key |

LKUBHYMEDSRIAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(SC=C1)SC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

Functionalization of Thiophene Derivatives

The synthesis of 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one typically begins with the functionalization of thiophene derivatives. A common approach involves electrophilic substitution reactions on thiophene rings, followed by the introduction of methylthio and ethanone groups.

- Starting Material : Thiophene

- Reagents : Methylthiol (CH₃SH), acetyl chloride (CH₃COCl)

- Catalyst : Aluminum chloride (AlCl₃)

- Solvent : Dichloromethane (DCM)

- Conditions : Reaction performed at room temperature under inert atmosphere.

In this process, thiophene undergoes selective substitution to incorporate the methylthio group at position 2. Subsequently, Friedel-Crafts acylation introduces the ethanone group at position 1.

Cross-Coupling Reactions

Another efficient method employs palladium-catalyzed cross-coupling reactions between 2-methylthiophene and acetyl precursors.

- Starting Material : 2-Methylthiophene

- Reagents : Acetyl bromide or acetyl iodide

- Catalyst : Palladium(II) acetate (Pd(OAc)₂)

- Base : Potassium carbonate (K₂CO₃)

- Solvent : Tetrahydrofuran (THF)

- Conditions : Reaction heated to 80°C for several hours.

This method ensures high yields and purity by facilitating the coupling of thiophene derivatives with acetyl groups under controlled conditions.

Optimized Synthesis Protocols

Friedel-Crafts Acylation

Friedel-Crafts acylation remains one of the most widely used methods for synthesizing thiophene derivatives like 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one.

| Parameter | Optimal Conditions |

|---|---|

| Catalyst Loading | 10–15 mol% AlCl₃ |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Reaction Time | 4–6 hours |

| Yield | >80% |

Palladium-Catalyzed Coupling

The palladium-catalyzed coupling method provides improved control over reaction selectivity and minimizes side products.

| Parameter | Optimal Conditions |

|---|---|

| Catalyst Loading | 5–10 mol% Pd(OAc)₂ |

| Base | Potassium carbonate |

| Solvent | Tetrahydrofuran |

| Temperature | 80°C |

| Reaction Time | 6–8 hours |

| Yield | >85% |

Analytical Characterization

After synthesis, the compound is characterized using various spectroscopic techniques:

| Technique | Key Data Points |

|---|---|

| ¹H NMR | Methyl group (~δ 2.5 ppm), aromatic protons (~δ 6.5–7.5 ppm) |

| ¹³C NMR | Carbonyl carbon (~δ 190 ppm), thiophene carbons (~δ 120–140 ppm) |

| FT-IR | C=O stretch (~1680 cm⁻¹), C-S vibrations (~700 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak ([M+H]+ at m/z ~172) |

Challenges and Notes

While these methods are effective, challenges include:

- Moisture sensitivity during Friedel-Crafts acylation.

- Catalyst deactivation in palladium-catalyzed reactions.

- Requirement for high-purity reagents to ensure yield consistency.

To mitigate these issues:

- Use dry solvents and maintain an inert atmosphere.

- Optimize catalyst loading to balance cost and efficiency.

- Employ rigorous purification techniques (e.g., column chromatography).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio group (-SMe) at the 2-position undergoes nucleophilic displacement under specific conditions. For example:

Reaction with Amines

In a study of analogous methylthio-thiophenes, treatment with primary amines (e.g., benzylamine) in the presence of a base (K₂CO₃) at 80°C led to SMe replacement via an SNAr mechanism, yielding arylthioether derivatives (Table 1) .

| Substrate | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Methylthio-thiophene analog | Benzylamine/K₂CO₃ | DMF, 80°C, 12 h | Benzylthio-thiophene derivative | 78 |

Oxidation and Reduction

The ketone group and sulfur centers participate in redox reactions:

Ketone Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the ethanone group to a secondary alcohol. For example, reduction of 1-(2-methylthiophen-3-yl)ethan-1-one analogs produced corresponding alcohols with >90% yields under mild conditions (25°C, 1 atm H₂).

S-Oxidation

Oxidation of the methylthio group using m-CPBA (meta-chloroperbenzoic acid) converts -SMe to -SO₂Me. This reaction is critical for modulating electronic properties in drug design .

Electrophilic Aromatic Substitution

The thiophene ring facilitates electrophilic substitution at the 5-position due to electron-donating effects of the methylthio group:

Nitration

Reaction with HNO₃/H₂SO₄ introduces a nitro group at the 5-position. A study on 3-acetylthiophenes reported regioselective nitration with 85% yield .

Halogenation

Bromination (Br₂/FeCl₃) yields 5-bromo derivatives. For example, bromination of 1-(thiophen-3-yl)ethan-1-one analogs achieved 92% regioselectivity .

Cross-Coupling Reactions

The methylthio group acts as a directing group in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Pd-catalyzed coupling with arylboronic acids replaces -SMe with aryl groups. A 2024 study demonstrated this reaction using PdCl₂(Cy*Phine)₂/Cs₂CO₃ in 1,4-dioxane at 120°C (Table 2) .

| Substrate | Boronic Acid | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Methylthio-thiophene analog | Phenylboronic acid | PdCl₂(Cy*Phine)₂ | 95 |

Condensation Reactions

The ketone group participates in condensation with hydrazines or hydroxylamines:

Hydrazone Formation

Reaction with hydrazine hydrate produces hydrazones, which are intermediates for heterocyclic synthesis. A 2020 study reported 89% yield for analogous thiophene-hydrazones .

Schiff Base Synthesis

Condensation with primary amines (e.g., aniline) forms Schiff bases, used in coordination chemistry and bioactive molecule design .

Biological Activity Modulation

Derivatives of 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one show enhanced bioactivity post-modification:

Anticancer Activity

A 2025 study on similar methylthio-thiophenes demonstrated that brominated derivatives inhibited HCT116 colon cancer cell growth by 51.5% at 100 µM (72 h exposure) .

Antimicrobial Effects

Oxidation to sulfone derivatives increased antifungal activity against Candida albicans (MIC = 8 µg/mL) compared to parent compounds (MIC = 32 µg/mL) .

Comparative Reactivity

Key differences between 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one and analogs:

| Feature | This Compound | 1-(Thiophen-2-yl)ethanone | Source |

|---|---|---|---|

| Nitration Regioselectivity | 5-position | 4-position | |

| Suzuki Coupling Efficiency | 95% (aryl) | 72% (aryl) | |

| Reduction Rate (ketone) | 90% in 2 h | 85% in 4 h |

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials. Further studies should explore its applications in asymmetric catalysis and polymer chemistry.

Scientific Research Applications

Organic Synthesis

1-(2-(Methylthio)thiophen-3-yl)ethan-1-one serves as a versatile intermediate in organic synthesis. Its ability to undergo diverse reactions allows chemists to create complex molecules efficiently. Notably, it has been used in:

- Synthesis of Thiophene Derivatives : The compound acts as a building block for creating more complex thiophene derivatives used in organic electronics and photovoltaic materials.

- Functionalization Reactions : Its electrophilic nature enables functionalization, which is essential for developing new materials with tailored properties.

Material Science

The unique electronic properties of 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one make it valuable in material science applications:

- Organic Electronics : It has been incorporated into organic semiconductors due to its charge transport properties.

- Polymer Blends : The compound can enhance the mechanical and thermal stability of polymer blends used in various applications.

Medicinal Chemistry

Research indicates that 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one may influence biological systems through its interactions with enzymes and receptors:

- Lead Compound in Drug Development : Its ability to form covalent bonds with biomolecules positions it as a promising lead compound for developing new pharmaceuticals targeting specific diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives of 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one exhibit significant cytotoxic effects against cancer cell lines. |

| Study B | Enzyme Inhibition | Found that the compound inhibits specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications. |

| Study C | Material Properties | Reported enhanced electrical conductivity when incorporated into polymer matrices, indicating its utility in electronic devices. |

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiophene Derivatives

The methylthio group at the 2-position distinguishes this compound from analogs with alternative substituents or substitution patterns:

- 1-(Thiophen-3-yl)ethan-1-one (): Lacks the methylthio group, resulting in simpler electronic properties. Its melting point (123–124°C) is lower than sulfone-containing analogs (e.g., 137.3–138.5°C for 1f in ), highlighting the impact of sulfur oxidation state on crystallinity .

- 1-(Thiophen-2-yl)quinolone derivatives (): Thiophene fused with quinoline exhibits extended conjugation, altering UV-Vis absorption and redox behavior compared to the standalone thiophene system in the target compound .

Table 1: Physical Properties of Selected Thiophene Derivatives

Electronic and Reactivity Comparisons

The methylthio group is a moderate electron donor via resonance, which contrasts with electron-withdrawing groups (e.g., -Cl, -CF₃) in analogs such as:

- Sulfonyl-containing analogs (): The -SO(CH₃)₂ group is strongly electron-withdrawing, which may polarize the ketone moiety more significantly than the methylthio group, affecting reactivity in nucleophilic additions .

Table 2: Antimicrobial Activity of Selected Analogous Compounds

| Compound | Microbial Inhibition (Zone of Inhibition, mm) | Reference |

|---|---|---|

| 1,3,4-Thiadiazole derivative () | E. coli: 18–22; C. albicans: 15–20 | |

| Sulfone derivative 1f () | Not tested |

Biological Activity

1-(2-(Methylthio)thiophen-3-yl)ethan-1-one is a compound that belongs to the thiophene family, characterized by a sulfur-containing five-membered ring. This compound has garnered attention due to its diverse biological activities, which stem from its unique chemical structure and ability to interact with various biological targets.

Chemical Structure and Properties

The molecular structure of 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one includes:

- A thiophene ring with a methylthio group at the second position.

- An ethanone functional group at the first position.

This configuration enhances its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on biomolecules, which can modulate enzyme activity and receptor functions, leading to significant biological effects.

Anticancer Properties

1-(2-(Methylthio)thiophen-3-yl)ethan-1-one has shown promising anticancer activity. In related studies, thiophene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure demonstrated IC50 values ranging from 6.59 to 12.51 µM against triple-negative breast cancer cell lines . The ability of these compounds to induce apoptosis and inhibit cell proliferation makes them potential candidates for cancer therapy.

Antimicrobial Activity

Thiophene derivatives, including 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one, have demonstrated significant antimicrobial properties. Research indicates that thiophene compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, studies using disk diffusion methods showed notable inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

In addition to their anticancer and antimicrobial effects, thiophene derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity of certain thiophene-bearing compounds has been compared favorably to ascorbic acid, highlighting their potential use in health supplements and pharmaceuticals .

The biological activity of 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one is largely attributed to its electrophilic nature, which allows it to interact with various biomolecules. This interaction can lead to:

- Modulation of Enzyme Activity : By forming covalent bonds with enzymes, the compound can alter their function, potentially inhibiting or enhancing their activity.

- Receptor Binding : The compound may influence receptor functions by binding to active sites or allosteric sites on proteins, which could lead to downstream signaling effects relevant in therapeutic contexts .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of thiophene derivatives:

These findings underscore the potential of thiophene derivatives as multifunctional agents in drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 1-(thiophen-3-yl)ethan-1-one) reacts with an aldehyde in the presence of a base catalyst (e.g., KOH) in methanol. Purification typically involves solvent extraction followed by column chromatography using silica gel. This method is adaptable for derivatives by substituting aldehydes with halogen or methoxy groups .

Q. How is the structural confirmation of this compound achieved?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques:

- 1H/13C NMR : Identifies proton environments and carbon frameworks. For example, aromatic protons in thiophene rings appear at δ 7.2–7.3 ppm, while methylthio groups resonate near δ 2.5 ppm .

- HRMS : Validates molecular formula (e.g., C₈H₈OS₂ requires [M+H]⁺ = 185.0098; experimental deviation < 2 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1680 cm⁻¹ and thiophene ring vibrations .

Q. What crystallographic tools are used for structural analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELX software (e.g., SHELXL for small-molecule refinement). This approach resolves bond lengths, angles, and packing interactions. For example, the thiophene ring’s dihedral angle relative to the carbonyl group can be measured to assess planarity .

Advanced Research Questions

Q. How can reaction yields be optimized during derivative synthesis?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., NaOH, K₂CO₃) and solvents (e.g., ethanol, DMF) to enhance reactivity. Evidence shows KOH in methanol achieves ~70–82% yields for similar thiophene derivatives .

- Temperature Control : Reactions at 50–60°C for 24 hours improve conversion rates while minimizing side products like aldol adducts .

- Substituent Effects : Electron-withdrawing groups on aldehydes (e.g., -Cl, -F) increase electrophilicity, accelerating condensation .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- 2D NMR Techniques : Use COSY (homonuclear correlation) and HSQC (heteronuclear single-quantum coherence) to assign overlapping signals. For example, coupling between thiophene protons and methylthio groups can be confirmed via NOESY .

- X-ray Diffraction : Resolves ambiguities in regiochemistry or stereochemistry. For instance, SC-XRD confirmed the E-configuration in (E)-3-(3-methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one derivatives .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies are used to evaluate biological activity in related compounds?

- Methodological Answer :

- Antimicrobial Assays : Perform microdilution methods (MIC/MBC) against bacterial/fungal strains (e.g., S. aureus, C. albicans). Derivatives with halogen substituents show enhanced activity due to increased lipophilicity .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Thiophene-based ketones often intercalate DNA or inhibit kinase pathways .

- Structure-Activity Relationships (SAR) : Correlate substituent position (e.g., meta vs. para chloro groups) with potency trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.